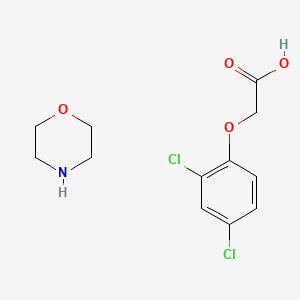
2,4-D morpholine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-D morpholine salt is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings. The morpholine salt form enhances the solubility and stability of the herbicide, making it more efficient for application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D morpholine salt typically involves the reaction of 2,4-dichlorophenoxyacetic acid with morpholine. The reaction is carried out in an aqueous medium, where the acid and morpholine are mixed in stoichiometric amounts. The reaction proceeds at room temperature, and the product is isolated by evaporating the water and crystallizing the salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous mixing of 2,4-dichlorophenoxyacetic acid and morpholine in large reactors. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product. Quality control measures are implemented to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-D morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-D morpholine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Employed in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 2,4-D morpholine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D morpholine salt.
2,4-D Amine Salt: Another derivative of 2,4-dichlorophenoxyacetic acid with similar herbicidal properties.
2,4-D Ester: An ester form of 2,4-dichlorophenoxyacetic acid used in different formulations.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other forms of 2,4-dichlorophenoxyacetic acid. This makes it more effective in certain applications, particularly in aqueous environments.
Eigenschaften
CAS-Nummer |
6365-73-7 |
|---|---|
Molekularformel |
C12H15Cl2NO4 |
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;morpholine |
InChI |
InChI=1S/C8H6Cl2O3.C4H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-6-4-2-5-1/h1-3H,4H2,(H,11,12);5H,1-4H2 |
InChI-Schlüssel |
AWSZYICLVRPWQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


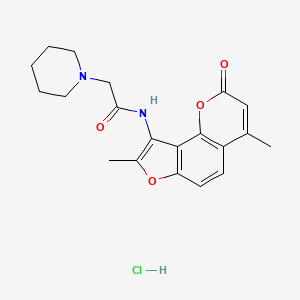
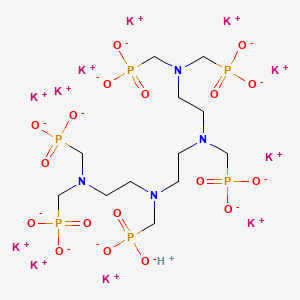
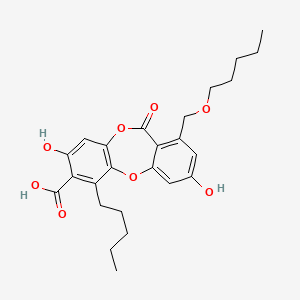

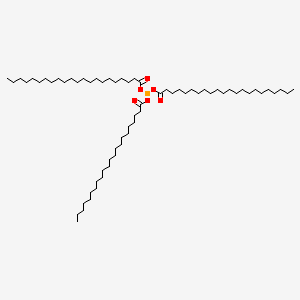

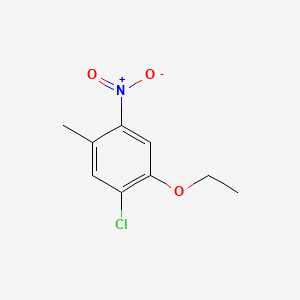
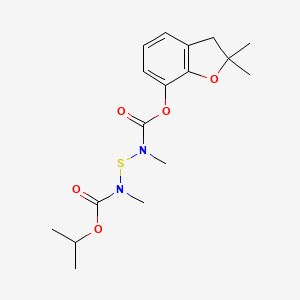
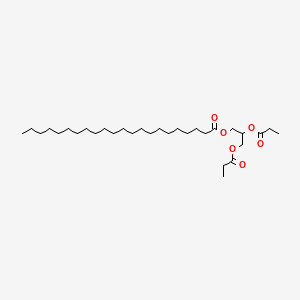
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
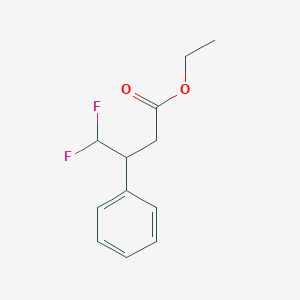

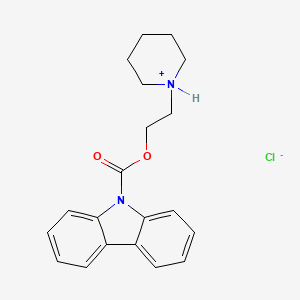
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
